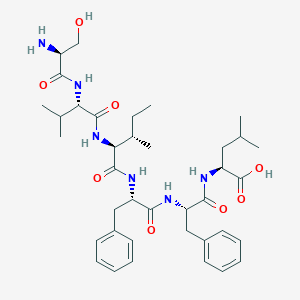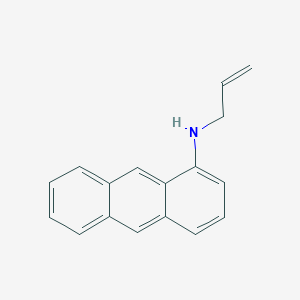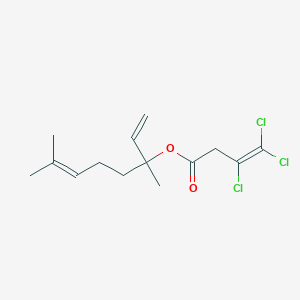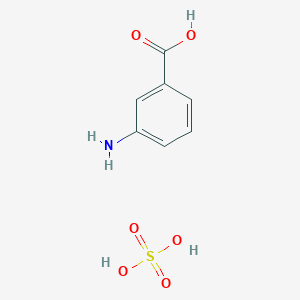
3-Aminobenzoic acid;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a white solid that is slightly soluble in water but soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds can participate in various chemical reactions, leading to the formation of different products.
準備方法
Synthetic Routes and Reaction Conditions
3-Aminobenzoic acid can be synthesized through the nitration of benzoic acid using nitric acid or a mixture of nitric and sulfuric acids . The nitration process typically involves the following steps:
Nitration: Benzoic acid is treated with a nitrating mixture (nitric acid and sulfuric acid) to form 3-nitrobenzoic acid.
Reduction: The 3-nitrobenzoic acid is then reduced to 3-aminobenzoic acid using a reducing agent such as iron and hydrochloric acid.
Industrial Production Methods
Industrial production of 3-aminobenzoic acid often involves the same nitration and reduction steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Aminobenzoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols in the presence of sulfuric acid to form esters.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: Can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Esterification: Typically involves alcohols and concentrated sulfuric acid as a catalyst.
Substitution: Common reagents include halogens and nitrating agents.
Reduction: Iron and hydrochloric acid are commonly used for the reduction of nitro groups to amino groups.
Major Products
Esterification: Forms esters such as ethyl 3-aminobenzoate.
Substitution: Produces various substituted benzoic acids.
Reduction: Yields 3-aminobenzoic acid from 3-nitrobenzoic acid.
科学的研究の応用
3-Aminobenzoic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Studied for their interactions with biological molecules and potential therapeutic applications.
Medicine: Investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-aminobenzoic acid involves its interaction with various molecular targets and pathways. For example, in biological systems, it can inhibit enzymes such as acetylcholine esterase and cyclooxygenase, leading to its therapeutic effects . The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
類似化合物との比較
3-Aminobenzoic acid can be compared with other similar compounds such as:
4-Aminobenzoic acid:
Anthranilic acid: Another aminobenzoic acid derivative with applications in the synthesis of dyes and pharmaceuticals.
Aminomethylbenzoic acid: Used in various industrial applications and has different reactivity compared to 3-aminobenzoic acid.
Conclusion
3-Aminobenzoic acid, when combined with sulfuric acid, exhibits a wide range of chemical reactivity and has significant applications in various fields. Its unique properties and reactivity make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
646516-67-8 |
|---|---|
分子式 |
C7H9NO6S |
分子量 |
235.22 g/mol |
IUPAC名 |
3-aminobenzoic acid;sulfuric acid |
InChI |
InChI=1S/C7H7NO2.H2O4S/c8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h1-4H,8H2,(H,9,10);(H2,1,2,3,4) |
InChIキー |
OWRWUYRJDYOLQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C(=O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)
![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)
![5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611812.png)
![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)
![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)
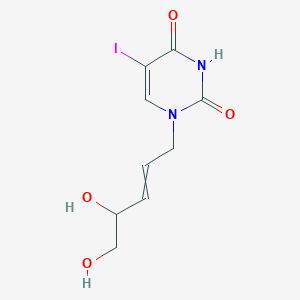
![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)

![1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B12611875.png)
